molecular formula C20H18ClN3O3S B2651368 methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 893378-78-4

methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2651368
CAS No.: 893378-78-4
M. Wt: 415.89
InChI Key: LEJADQYGFKZJCV-UHFFFAOYSA-N
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Description

Methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a synthetic organic compound featuring a 1H-imidazole core substituted with a 4-chlorophenylmethyl group at the 1-position and a sulfanylacetamido-benzoate ester moiety at the 2-position. The sulfanyl (thioether) linkage connects the imidazole to an acetamido group, which is further esterified to a methyl benzoate.

Properties

IUPAC Name

methyl 4-[[2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-19(26)15-4-8-17(9-5-15)23-18(25)13-28-20-22-10-11-24(20)12-14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJADQYGFKZJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the imidazole derivative. The key steps include:

    Formation of the Imidazole Derivative: This involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the sulfanyl group.

    Amidation: The resulting compound is then subjected to amidation with 4-aminobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections due to its imidazole moiety.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, inhibiting their activity. The sulfanyl group can also interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related imidazole derivatives, focusing on substituents, functional groups, and hypothesized physicochemical or biological properties. Below is a detailed analysis:

Structural Analogues

2.1.1 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound A)
  • Core Structure : 1H-imidazole with a chloromethylphenyl substituent at the 4-position.
  • Key Differences: Substituents: Contains 1,2-dimethyl and 5-nitro groups on the imidazole ring, absent in the target compound. Synthetic Route: Synthesized via chlorination with SOCl₂, suggesting similarities in halogenation steps for related compounds .
2.1.2 N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (Compound B)
  • Core Structure : 4,5-dihydroimidazole (partially saturated), sulfonyl-linked to a phenylacetamide.
  • Linkage: Sulfonyl (-SO₂-) group vs. sulfanyl (-S-) in the target compound. Sulfonyl groups are more electron-withdrawing and may influence metabolic stability. Terminal Group: Acetamide (-NHCOCH₃) vs. benzoate ester (-COOCH₃), affecting solubility and hydrolysis rates .

Comparative Data Table

Feature Target Compound Compound A Compound B
Core Structure 1H-imidazole 1H-imidazole 4,5-dihydroimidazole
Substituents 1-(4-Cl-benzyl), 2-(sulfanylacetamido-benzoate) 4-(Cl-methylphenyl), 1,2-Me, 5-NO₂ 2-(4-Cl-benzylsulfanyl), 1-sulfonylphenyl
Functional Groups Sulfanyl, ester, amide Nitro, chloromethyl Sulfonyl, acetamide
Lipophilicity (Predicted) High (ester and aromatic groups) Moderate (polar nitro group) Moderate (sulfonyl and acetamide)
Potential Bioactivity Antimicrobial (inferred from imidazole core) Unreported Unreported

Key Research Findings

Synthetic Flexibility : The target compound’s sulfanyl linkage and ester group allow for modular synthesis, akin to Compound A’s chlorination pathway and Compound B’s sulfonylation strategies .

Pharmacokinetic Implications: The benzoate ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing tissue penetration compared to Compound B’s stable sulfonyl group.

Biological Activity

Methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological effects, synthesizing findings from various studies.

Chemical Structure

The compound can be described by its systematic name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18ClN3O4S

Biological Activity Overview

The biological activity of this compound has been investigated primarily in two areas: antimicrobial and anticancer effects.

Antimicrobial Activity

Research has shown that derivatives of imidazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluating various derivatives against Gram-positive and Gram-negative bacteria demonstrated that certain compounds had minimum inhibitory concentrations (MICs) as low as 1.27 µM, indicating potent activity against bacterial strains .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Acinetobacter baumannii

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using human colorectal carcinoma cell lines (HCT116) revealed that certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU). For example, some compounds showed IC50 values as low as 4.53 µM, suggesting they may be more effective than traditional treatments .

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison
N95.85Less effective than 5-FU (9.99 µM)
N184.53More effective than 5-FU

The mechanism underlying the biological activities of this compound is believed to involve the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. For instance, the structural similarity to purine nucleotides suggests potential interference with nucleic acid synthesis in microbes and cancer cells .

Case Studies

In a notable case study, a series of synthesized imidazole derivatives were screened for their biological activities. The results indicated that structural modifications significantly influenced both antimicrobial and anticancer efficacy, highlighting the importance of chemical structure in drug design .

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